molecular formula C12H12N4 B1345127 Rabenzazole CAS No. 40341-04-6

Rabenzazole

Cat. No. B1345127
CAS RN: 40341-04-6
M. Wt: 212.25 g/mol
InChI Key: RUGYNGIMTAFTLP-UHFFFAOYSA-N
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Description

Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .


Synthesis Analysis

The oxidation of rabeprazole sulfide is a key step in the synthesis of rabeprazole . The current rabeprazole production process adopts a one-pot batch process, which has low reaction efficiency and poor stability . A continuous process can greatly improve the production efficiency .


Molecular Structure Analysis

Rabeprazole has a molecular formula of C18H21N3O3S . It is a prodrug - in the acid environment of the parietal cells, it turns into an active sulphenamide form .


Chemical Reactions Analysis

The voltammetric response of rabeprazole sodium was studied using both square-wave adsorptive stripping voltammetry (SWAdSV) and cyclic voltammetry (CV) . The current signal due to the oxidation process was a function of the concentration of rabeprazole sodium, pH of the medium, cobalt concentration, scan rate, frequency, and deposition time at the electrode surface .


Physical And Chemical Properties Analysis

Rabeprazole has a molecular weight of 359.443 . It is a sodium salt of 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole .

Scientific Research Applications

1. Antimicrobial Applications

  • Study: Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid (Kim, Seok, & Rhee, 2019) (source).
  • Context: This study explored the synergistic antimicrobial effects of benzoic acid derivatives, which could be relevant to understanding similar mechanisms in Rabenzazole.

2. Pharmacology and Toxicology

  • Study: Pharmacokinetics of raloxifene in rats and its complexation with hydroxybutenyl-beta-cyclodextrin (Wempe, Wacher, Ruble, Ramsey, Edgar, Buchanan, & Buchanan, 2008) (source).
  • Context: Investigating the pharmacokinetics and interactions of raloxifene, a compound with some structural or functional similarities, could provide insights into Rabenzazole's pharmacological behavior.

3. Cancer Research

  • Study: Dynamics of tumor angiogenesis: effect of razoxane-induced growth rate slowdown (Hellmann, 2004) (source).
  • Context: This study on razoxane's impact on tumor angiogenesis might offer indirect insights into Rabenzazole's potential applications in oncology, given the chemical similarity.

4. Antidepressant-like Effects

  • Study: Antidepressant-like effects of the fractions of Xiaoyaosan on a rat model of chronic unpredictable mild stress (Zhou, Lu, Li, Gao, Tian, Zhang, Wu, & Qin, 2011) (source).
  • Context: While not directly related, this study's exploration of antidepressant effects in a traditional medicine context might offer useful comparisons for Rabenzazole's potential applications in mental health.

5. Antiparasitic Applications

  • Study: Albendazole, mebendazole, and praziquantel: non-clinical toxicity and pharmacokinetics (Dayan, 2003) (source).
  • Context: Understanding the pharmacokinetics and toxicity of these anthelmintic agents may provide parallels for assessing Rabenzazole in similar contextsThe search results for the scientific research applications of Rabenzazole did not yield direct references to Rabenzazole itself. However, there are some studies on related compounds and topics that might offer insights into the broader scientific context relevant to Rabenzazole. Here's a summary of the findings:

1. Antimicrobial Research

  • Study: "Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid" explores the antimicrobial effects of benzoic acid derivatives, which could be relevant for understanding similar mechanisms in Rabenzazole (Kim, Seok, & Rhee, 2019) (source).

2. Factor Xa Inhibition

  • Study: "Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)" discusses a compound with factor Xa inhibitory activity, which may have parallels with Rabenzazole's potential therapeutic actions (Quan et al., 2005) (source).

3. Pharmacology and Toxicology

  • Study: "Pharmacokinetics of raloxifene in male Wistar-Hannover rats" examines the pharmacokinetics of raloxifene, which may share some pharmacological properties with Rabenzazole (Wempe et al., 2008) (source).

4. Antidepressant-like Effects

  • Study: "Antidepressant-like effects of the fractions of Xiaoyaosan on rat model of chronic unpredictable mild stress" investigates the antidepressant effects of Xiaoyaosan, offering a potential comparison for similar applications in Rabenzazole (Zhou et al., 2011) (source).

5. Cancer Treatment

  • Study: "Razoxane (ICRF 159) in the treatment of psoriasis" explores the use of razoxane, a drug with potential similarities to Rabenzazole, in treating psoriasis, which might offer insights into Rabenzazole's applications (Atherton, Wells, Laurent, & Williams, 1980) (source).

Safety And Hazards

Rabeprazole may cause skin irritation, serious eye irritation, and respiratory irritation . Long-term use of rabeprazole may lead to osteoporosis, low blood magnesium, Clostridium difficile infection, and pneumonia .

Future Directions

Given the widespread use of PPIs and increasing concern regarding long-term use, more rational use is recommended, particularly with unnecessary prolonged continuation . Clinicians should review PPI prescriptions regularly and deprescribe when there is no appropriate ongoing indication or evidence of benefit .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-7-9(2)16(15-8)12-13-10-5-3-4-6-11(10)14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGYNGIMTAFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193342
Record name 1-Benzimidazolyl-3,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabenzazole

CAS RN

40341-04-6
Record name Rabenzazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40341-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabenzazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040341046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzimidazolyl-3,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABENZAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1545W9H5TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
F Dong, X Chen, X Liu, J Xu, Y Li, W Shan… - … of Chromatography A, 2012 - Elsevier
… In this study, ESI in positive mode was selected for furametpyr, pyraclostrobin and rabenzazole because their results demonstrated higher responses in positive mode. However, for …
Number of citations: 101 www.sciencedirect.com
Y Shen, Z Li, Q Ma, C Wang, X Chen… - Journal of agricultural …, 2016 - ACS Publications
A gas chromatography–tandem mass spectrometry (GC–MS/MS) method was developed for the first simultaneous identification and quantification of six pyrazole fungicides (furametpyr, …
Number of citations: 18 pubs.acs.org
CB Vicentini, C Romagnoli, E Andreotti… - Journal of agricultural …, 2007 - ACS Publications
… This led to the commercial introduction of hymexazole, rabenzazole, and pyraclostrobin. … Rabenzazole inhibits the synthesis of β-tubulin during mitosis of fungi (2, 6). Pyraclostrobin, …
Number of citations: 208 pubs.acs.org
L Anfossi, C Baggiani, P Baravalle, C Giovannoli… - Analytical …, 2009 - Taylor & Francis
… Selectivity of this polymer for carbendazim and structurally related substances (the template, fluberidazole, rabenzazole, thiabendazole, and benomyl and its two degradation products) …
Number of citations: 10 www.tandfonline.com
J Zhang, JF Peng, T Wang, P Wang… - Journal of Molecular …, 2016 - Elsevier
… , rabenzazole and hymexazole were typical representations. Pyraclostrobin was registered for control of leaf diseases and anthracnose fruit rot of straw berry. Rabenzazole was …
Number of citations: 31 www.sciencedirect.com
L Zhang, X Kong, Q He, J Li - Se pu= Chinese Journal of …, 2014 - europepmc.org
A Turbo flow-ultra performance liquid chromatography-tandem mass spectrometry (TF-UPLC-MS/MS) method was developed for the determination of five imidazole pesticides (imazapyr…
Number of citations: 3 europepmc.org
BM Hausen, R Lücke, E Rothe, A Erdogan… - American Journal of …, 2000 - Elsevier
… The moderate sensitizers were the 2 fungicides fuberidazole and rabenzazole, as well as the antimycotic parconazole. Among the weak sensitizers dominated the fungicide …
Number of citations: 17 www.sciencedirect.com
A Tosun, S Gok, M ŞAHİN, S Ersan… - Gazi Universitesi …, 1995 - avesis.gazi.edu.tr
… activity of the compounds investigated against four yeast-like fungi (Candida albicans, Candida stellatoidea, Candida parapsilosis, Candida pseudotropicalis) using rabenzazole and …
Number of citations: 0 avesis.gazi.edu.tr
Y Özkay, Y Tunalı, H Karaca, İ Işıkdağ - Archives of pharmacal research, 2011 - Springer
Due to antimicrobial importance of benzimidazoles and hydrazones, some benzimidazolehydrazone compounds were synthesized to screen their antimicrobial activity. Structures of the …
Number of citations: 60 link.springer.com
A Özdemir, G Turan-Zitouni… - Journal of Enzyme …, 2010 - Taylor & Francis
The synthesis of a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives was obtained by reacting 1-(chloroacetyl)-3,5-diaryl-pyrazolines with 2-…
Number of citations: 51 www.tandfonline.com

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